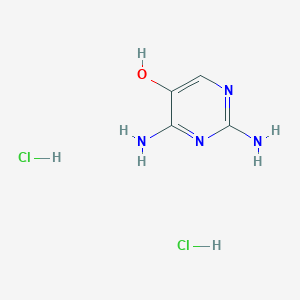

2,4-Diaminopyrimidin-5-ol dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diaminopyrimidin-5-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJNXXYYTWFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Diaminopyrimidin 5 Ol Dihydrochloride and Analogues with the 2,4 Diaminopyrimidine Core

Direct Synthesis of 2,4-Diaminopyrimidin-5-ol (B1668762) Dihydrochloride (B599025)

The synthesis of 2,4-diaminopyrimidin-5-ol, particularly as a dihydrochloride salt, is a specific process that builds upon the foundational chemistry of pyrimidine (B1678525) ring formation.

Detailed synthetic pathways specifically for the direct synthesis of 2,4-diaminopyrimidin-5-ol are not extensively reported in readily available literature. However, the synthesis of its isomer, 2,4-diamino-6-hydroxypyrimidine (B22253), is well-documented and serves as a crucial starting point for many substituted diaminopyrimidines. nih.govmdpi.com This precursor is commonly synthesized via the cyclocondensation of guanidine (B92328) with ethyl cyanoacetate (B8463686). tsijournals.comgoogleapis.com

Further functionalization of the pyrimidine ring is a common strategy. For instance, the 5-position of the 2,4-diaminopyrimidine (B92962) core can be halogenated (e.g., iodinated or brominated) and then subjected to substitution reactions to introduce various functional groups. mdpi.com A potential, albeit indirect, route to the 5-hydroxy analogue could involve the synthesis of 2,4-diamino-5-nitroso-6-hydroxypyrimidine, followed by reduction of the nitroso group. google.com The synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine) has also been reported, indicating that methods for introducing hydroxyl groups onto the diaminopyrimidine core exist. rsc.org

While optimization data for the direct synthesis of 2,4-diaminopyrimidin-5-ol is scarce, optimization for the synthesis of the related 2,4-diamino-6-hydroxypyrimidine precursor provides valuable insights. One reported method involves the reaction of guanidine nitrate (B79036) and methyl cyanoacetate with sodium methoxide (B1231860) in methanol. This procedure achieves a high yield of 95% and a purity of 99.1%. chemicalbook.com Key optimization steps include refluxing for 4 hours, followed by distillation to recover methanol, and careful pH adjustment during workup—first to pH 9 with hydrochloric acid and then to pH 7 with acetic acid—to precipitate the purified product upon cooling. chemicalbook.com

Another established procedure uses guanidine hydrochloride and ethyl cyanoacetate with sodium ethoxide in ethanol (B145695). chemicalbook.comorgsyn.org This method involves a 2-hour reflux, evaporation to dryness, and subsequent dissolution in boiling water followed by acidification with glacial acetic acid, yielding the product as yellow needles with 80-82% yield. chemicalbook.comorgsyn.org The purity of the product from this method was confirmed by analysis. orgsyn.org

Approaches to the 2,4-Diaminopyrimidine Core System

The construction of the 2,4-diaminopyrimidine core is a fundamental step in the synthesis of a wide array of biologically active molecules. researchgate.netnih.gov Cyclization reactions are the primary method used to form this heterocyclic system.

The most prevalent and versatile method for constructing the pyrimidine ring involves the condensation of a three-carbon component with a compound containing an N-C-N fragment (an amidine). nih.govmdpi.com

The condensation of guanidine, a common N-C-N precursor, with a 1,3-bifunctional three-carbon fragment is a cornerstone of pyrimidine synthesis. tsijournals.com Specifically, the reaction between guanidine and ethyl cyanoacetate is widely used to produce 2,4-diamino-6-hydroxypyrimidine, a key intermediate. googleapis.comorgsyn.org This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide, in an alcohol solvent. chemicalbook.comorgsyn.org The base deprotonates the active methylene (B1212753) group of the cyanoacetate, facilitating its reaction with guanidine to form the heterocyclic ring. chemicalbook.comorgsyn.org

| N-C-N Precursor | Three-Carbon Component | Base/Solvent | Conditions | Product | Yield | Reference |

| Guanidine hydrochloride | Ethyl cyanoacetate | Sodium ethoxide / Ethanol | Reflux, 2 hours | 2,4-Diamino-6-hydroxypyrimidine | 80-82% | chemicalbook.comorgsyn.org |

| Guanidine nitrate | Methyl cyanoacetate | Sodium methoxide / Methanol | Reflux, 4 hours | 2,4-Diamino-6-hydroxypyrimidine | 95% | chemicalbook.com |

| Guanidine hydrochloride | Ethyl cyanoacetate | Sodium methylate / Ethanol | Reflux, 2 hours | 2,6-Diamino-4-hydroxypyrimidine | 79.6% | googleapis.com |

| Guanidine hydrochloride | 3-Morpholino-2-(5-iodo-3,4-dimethoxybenzyl)acrylonitrile | Sodium methoxide / Ethanol | Reflux | 2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | 60% | nih.gov |

A key strategy for forming the 2,4-diaminopyrimidine ring involves the reaction of guanidine (an amidine) with a suitable three-carbon component. google.com Variations of this approach utilize activated three-carbon synthons such as β-alkoxyacrylonitriles or cyanoacetaldehyde acetals. google.com

For example, the reaction of β-isopropoxyacrylonitrile with guanidine can be carried out without a condensation catalyst, using a slight excess of guanidine (molar ratio of 1:1.1 to 1:1.2). google.com This reaction, when stirred at 68-70°C for just over an hour, can produce crude 2,4-diaminopyrimidine in yields as high as 86.6%. google.com Similarly, cyanoacetaldehyde ethylacetal can be heated under reflux with guanidine in absolute ethanol to afford 2,4-diaminopyrimidine in 87.4% yield. google.com These methods provide an efficient and direct route to the unsubstituted 2,4-diaminopyrimidine core, which can then be further modified to produce analogues like 2,4-diaminopyrimidin-5-ol.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing portions of all components, offer significant advantages in efficiency and atom economy. The Biginelli reaction, first reported in 1891, is a foundational MCR for synthesizing dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea. wikipedia.orgscispace.com While the classic Biginelli reaction does not directly yield 2,4-diaminopyrimidines, variations of this one-pot strategy have been developed to access this specific scaffold.

One such approach involves the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline ethanol solution. This method provides an efficient, one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. nih.gov

Another notable MCR strategy employs microwave irradiation to facilitate the one-pot reaction of different aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. rsc.org This metal-free synthesis is characterized by short reaction times, high yields, and straightforward product purification, highlighting the power of MCRs in rapidly generating molecular complexity. rsc.org Four-component variations of the Biginelli reaction have also been developed, further expanding the structural diversity of the resulting pyrimidine derivatives. biomedres.us

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Cyanoacetate | Guanidine HCl | Alkaline Ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidine nih.gov |

| Aromatic Aldehyde | 6-Amino-2,4-dimethoxypyrimidine | Dimedone | Microwave, Acetic Acid | Tetrahydropyrimido[4,5-b]quinolin-one rsc.org |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green strategies in pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves product yields compared to conventional heating methods. nih.govrsc.org It has been successfully used in the one-pot synthesis of quinazolines and other pyrimidine-fused heterocycles. nih.gov

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions, leading to higher yields and shorter reaction times, as demonstrated in the synthesis of some 2-amino-1,4-dihydropyrimidines. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) reduces waste and simplifies purification. This has been effectively applied to the synthesis of quinazolines under microwave conditions. nih.gov

Use of Greener Catalysts: Employing reusable or less toxic catalysts is a cornerstone of green chemistry. Catalysts like ceric ammonium (B1175870) nitrate (CAN) and reusable solid-supported catalysts have been utilized in Biginelli-type condensations. nih.gov

These methods not only offer environmental benefits but also align with the goals of efficiency and cost-effectiveness in chemical synthesis.

Synthesis of Substituted 2,4-Diaminopyrimidine Derivatives

General Synthetic Routes to Functionalized Analogues

A versatile and widely used multistep synthesis for creating a variety of substituted 2,4-diaminopyrimidine derivatives begins with 2,4-diamino-6-hydroxypyrimidine. nih.gov This pathway allows for the introduction of diverse functional groups at the C5 and C6 positions of the pyrimidine ring.

The general synthetic sequence involves five key steps:

Chlorination: The hydroxyl group at the C6 position is converted to a chlorine atom using a reagent like phosphorus oxychloride. This creates an activated site for subsequent nucleophilic substitution. nih.gov

Nucleophilic Substitution: The C6-chloro group is displaced by various nucleophiles. For instance, reacting 2,4-diamino-6-chloropyrimidine with the sodium salt of an alcohol introduces a new ether linkage at the C6 position. nih.govnih.gov

Iodination: The C5 position of the pyrimidine ring is regioselectively iodinated, typically using N-iodosuccinimide (NIS). This step introduces a halogen handle that is crucial for cross-coupling reactions. nih.gov

Suzuki Reaction: A palladium-catalyzed Suzuki cross-coupling reaction is performed to introduce aryl or heteroaryl groups at the C5 position by coupling the C5-iodo derivative with various boronic acids. This step is fundamental for building molecular diversity. nih.govresearchgate.net

Deprotection: If protecting groups were used on the nucleophile (e.g., an acetonide on a diol), a final deprotection step, often under acidic conditions, yields the target functionalized 2,4-diaminopyrimidine analogue. nih.gov

This robust sequence has been successfully employed to synthesize libraries of compounds for biological screening. nih.govnih.gov

Table 2: Key Steps in the Synthesis of Functionalized 2,4-Diaminopyrimidine Analogues

| Step | Position | Transformation | Typical Reagents | Purpose |

|---|---|---|---|---|

| 1 | C6 | Hydroxyl to Chloro | POCl₃ | Activation for substitution nih.gov |

| 2 | C6 | Chloro to Ether/Other | NaH, Alcohol | Introduce C6 side chain nih.govnih.gov |

| 3 | C5 | H to Iodo | N-Iodosuccinimide (NIS) | Prepare for cross-coupling nih.gov |

| 4 | C5 | Iodo to Aryl | Arylboronic acid, Pd catalyst (e.g., Pd(dbpf)Cl₂) | Introduce C5 diversity nih.gov |

Stereoselective and Regioselective Synthesis Considerations

Control over stereochemistry and regiochemistry is critical when synthesizing complex molecules for biological applications. In the context of 2,4-diaminopyrimidine derivatives, these aspects are managed through careful selection of starting materials and reaction conditions.

Stereoselectivity: The introduction of chiral centers is often achieved by using enantiomerically pure starting materials. For example, in the nucleophilic substitution step at the C6 position, using either (S)-2,3-isopropylidene glycerol (B35011) or (R)-2,3-isopropylidene glycerol allows for the synthesis of specific stereoisomers. nih.gov The chirality is maintained throughout the subsequent reaction sequence, leading to enantiomerically defined final products.

Regioselectivity: The synthetic route described above demonstrates excellent regiochemical control.

The initial chlorination and nucleophilic substitution are directed specifically to the C6 position due to the presence of the hydroxyl group on the starting material, 2,4-diamino-6-hydroxypyrimidine. nih.gov

The subsequent iodination occurs selectively at the C5 position. This is because the C5 position is electronically activated towards electrophilic substitution by the two electron-donating amino groups at the C2 and C4 positions.

Finally, the Suzuki coupling is directed to the C5 position due to the presence of the iodo group installed in the previous step. nih.govnih.gov

This inherent regioselectivity of the pyrimidine core, guided by the existing substituents, allows for a predictable and controlled method for building complex, functionalized analogues.

Chemical Reactivity and Derivatization of the 2,4 Diaminopyrimidin 5 Ol Framework

Functional Group Transformations on the Pyrimidine (B1678525) Ring

The peripheral functional groups—two amino groups and one hydroxyl group—are primary sites for initial chemical modification of the 2,4-diaminopyrimidin-5-ol (B1668762) structure.

Reactions at Amino (-NH2) Groups

The amino groups at the C2 and C4 positions of the pyrimidine ring exhibit nucleophilic character. However, their reactivity is attenuated by the electron-withdrawing nature of the pyrimidine core. While these groups can undergo typical amine reactions such as acylation, alkylation, and formation of sulfonamides, the specific reactivity can be influenced by the electronic effects of the other substituents. For instance, in related tetrasubstituted pyrimidines, amino groups can be susceptible to hydrolysis under certain conditions. researchgate.net The relative nucleophilicity of the C2 versus the C4 amino group can also direct the regioselectivity of these transformations.

Reactions Involving the Hydroxyl (-OH) Group

The hydroxyl group at the C5 position is a key site for derivatization. Its phenolic nature allows it to undergo O-alkylation, O-acylation, and, notably, O-arylsulfonylation. The conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or napsylate, is a common strategy to transform it into a good leaving group for subsequent nucleophilic substitution reactions. This reaction is typically carried out by treating the pyrimidinol with a sulfonyl chloride in the presence of a base. A similar transformation has been successfully applied to the structurally related 2,6-diaminopyrimidin-4-ol. researchgate.net

Table 1: Representative O-Arylsulfonylation Reaction This table is based on analogous reactions with similar pyrimidine cores.

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| 2,6-Diaminopyrimidin-4-ol | Naphthalene-2-sulfonyl chloride | 2,6-Diaminopyrimidin-4-ylnaphthalene-2-sulfonate | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring itself can undergo substitution reactions, with the regiochemical outcome dictated by the electronic properties of the ring and its substituents.

Nucleophilic Aromatic Substitution (SNAr) at Ring Positions

The pyrimidine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halogen) is present on the ring. For pyrimidine systems, nucleophilic attack is generally favored at the C4 and C2 positions due to activation by the ring nitrogen atoms. stackexchange.comnih.gov In cases where both C2 and C4 positions bear leaving groups, substitution typically occurs preferentially at the more reactive C4 position. stackexchange.comnih.gov Therefore, while the 2,4-diaminopyrimidin-5-ol core itself is not primed for SNAr, its halogenated derivatives are key intermediates for introducing a wide range of nucleophiles, including amines, thiols, and alkoxides. nih.govgoogle.com

Carbon-Carbon Bond Forming Reactions

The introduction of new carbon-carbon bonds is a powerful method for elaborating the 2,4-diaminopyrimidine (B92962) scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are particularly effective for this purpose.

The synthesis of 5-aryl-2,4-diaminopyrimidine derivatives is often achieved via a Suzuki reaction. nih.govresearchgate.net This process typically involves the coupling of a 5-halo-2,4-diaminopyrimidine (e.g., the 5-iodo derivative mentioned previously) with a substituted phenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dbpf)Cl2, and a base like potassium carbonate. nih.gov This methodology allows for the introduction of a diverse array of substituted aryl groups at the C5 position, yielding compounds with significant structural complexity. nih.govresearchgate.net

Table 2: Example of Suzuki Reaction Conditions for C-C Bond Formation Based on reactions with 2,4-diamino-5-iodo-6-substituted pyrimidine derivatives.

| Halogenated Pyrimidine | Boronic Acid | Catalyst | Base | Solvent System | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | Substituted phenylboronic acid | Pd(dbpf)Cl2 | K2CO3 | EtOH/Toluene/H2O | 70-92% | nih.gov |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | 3-Trifluoromethoxyphenylboronic acid | Pd(dbpf)Cl2 | K2CO3 | EtOH/Toluene/H2O | Good | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is a prominent example. nih.govlibretexts.org For a pyrimidine ring to participate in such reactions, it typically requires functionalization with a halide or a triflate group. The reactivity of halopyrimidines in these couplings generally follows the order C4(6) > C2 >> C5. acs.org

While direct Suzuki-Miyaura coupling on the C-5 hydroxyl group of 2,4-diaminopyrimidin-5-ol is not typical, this framework can be modified to create suitable precursors. For instance, the hydroxyl group could be converted into a triflate, a better leaving group. Alternatively, a halogen atom can be introduced at other positions on the ring.

A notable synthetic route starting from the isomeric 2,4-diamino-6-hydroxypyrimidine (B22253) highlights this potential. nih.gov The synthesis involves the initial conversion of the hydroxyl group to a chlorine atom, followed by iodination at the C-5 position. This 5-iodo-2,4-diaminopyrimidine derivative then successfully undergoes Suzuki-Miyaura coupling with various arylboronic acids to yield 5-aryl-2,4-diaminopyrimidine derivatives. nih.gov This demonstrates that if the 2,4-diaminopyrimidin-5-ol framework is halogenated, for example at the C-6 position, it could serve as a substrate for Suzuki-Miyaura reactions.

A study on the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives showcased the utility of the Suzuki reaction on a closely related scaffold. The conditions and yields for this transformation are summarized below.

| Catalyst | Base | Solvent System | Temperature | Time | Yield Range |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | Not specified | Not specified | 52-78% |

| Pd(dppf)Cl₂ | K₂CO₃ | CH₃CN/H₂O | Not specified | Not specified | 63-78% |

| Pd(dppf)Cl₂ | K₂CO₃ | EtOH/Toluene/H₂O | 90 °C | 24 h | 51-99% |

Direct Arylation and Alkylation Strategies

Direct C-H arylation is an increasingly important method for forming C-C bonds, as it avoids the pre-functionalization step required in traditional cross-coupling. chimia.ch For electron-rich heterocyclic systems like 2,4-diaminopyrimidin-5-ol, direct C-H functionalization is a feasible strategy. The most probable site for such a reaction would be the C-6 position, which is activated by the three electron-donating groups at C-2, C-4, and C-5. Palladium-catalyzed direct C-H arylation has been successfully applied to related pyrimidine-containing fused systems, such as thieno-pyrimidines and thiazolo[5,4-d]pyrimidines, demonstrating the viability of this approach on the pyrimidine core. rsc.orgmdpi.comrsc.org

Alkylation of the 2,4-diaminopyrimidin-5-ol framework can occur at several nucleophilic sites: the N-1 or N-3 atoms of the pyrimidine ring, the exocyclic amino groups, or the C-5 oxygen atom. The regioselectivity of the alkylation would depend heavily on the reaction conditions, such as the base and solvent used, and the nature of the alkylating agent. The relative nucleophilicity of the different nitrogen atoms and the oxygen atom dictates the outcome of the reaction under specific conditions.

Formation of Fused Heterocyclic Systems from 2,4-Diaminopyrimidin-5-ol Precursors

The 2,4-diaminopyrimidin-5-ol scaffold is an excellent precursor for the synthesis of fused bicyclic heterocycles, such as purines and pteridines, which are of significant biological interest. The arrangement of amino and hydroxyl groups allows for cyclocondensation reactions with various electrophiles.

Cyclocondensation Reactions to Form Bicyclic Derivatives

The synthesis of fused pyrimidine systems often involves the reaction of a substituted pyrimidine with a bifunctional reagent. For example, 2,4,5-triamino-6-hydroxypyrimidine, which can be derived from 2,4-diamino-6-hydroxypyrimidine, is a key intermediate in the synthesis of guanine. google.com The cyclization is achieved by reacting the triaminopyrimidine with a one-carbon unit like formic acid, leading to the formation of the fused imidazole (B134444) ring. google.comgoogle.com A similar strategy could be envisioned for derivatives of 2,4-diaminopyrimidin-5-ol. If the C-6 position is aminated, the resulting 2,4,6-triaminopyrimidin-5-ol (B13122158) could undergo cyclization with appropriate reagents to form a fused pyrazine (B50134) ring, yielding a pteridine (B1203161) derivative.

The literature provides numerous examples of cyclocondensation reactions starting from related diaminopyrimidines to form diverse fused systems.

| Starting Pyrimidine Derivative | Reagent(s) | Fused Ring System Formed | Resulting Bicyclic Derivative |

|---|---|---|---|

| 2,4,5-Triamino-6-hydroxypyrimidine | Formic acid, Sodium formate | Imidazole | Guanine google.com |

| 6-Amino-uracils | Aldehydes, Secondary amines | Pyrimidine | Pyrimido[4,5-d]pyrimidines researchgate.net |

| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde | Pyridine (B92270) | Pyrido[2,3-d]pyrimidine nih.gov |

| 4-Amino-5-cyanopyrimidine | Guanidine (B92328) | Pyrimidine | Pyrimido[4,5-d]pyrimidine |

These examples underscore the versatility of the diaminopyrimidine core in constructing complex heterocyclic scaffolds through cyclocondensation pathways.

Rearrangement and Ring Expansion Methodologies

Beyond direct functionalization and cyclization, the pyrimidine ring can undergo rearrangement and ring expansion reactions, leading to novel heterocyclic structures.

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This process typically involves the isomerization of N-substituted iminopyrimidines to substituted aminopyrimidines and can be catalyzed by acid, base, heat, or light. nih.gov The mechanism involves a sequence of ring opening and ring closure (ANRORC mechanism), which effectively exchanges an endocyclic and an exocyclic heteroatom. nih.gov Derivatives of 2,4-diaminopyrimidin-5-ol, particularly after N-alkylation or N-acylation, could potentially undergo such rearrangements under appropriate conditions to yield different isomeric structures.

Ring expansion methodologies, while less common for monocyclic pyrimidines, have been reported for fused bicyclic systems containing a pyrimidine ring. These reactions often involve the reductive cleavage of an amidine fragment within a bicyclic system, leading to the formation of medium-sized azalactams. researchgate.net For instance, the cleavage of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives can lead to 9-membered rings. researchgate.net While this requires a pre-existing fused system, it points to the possibility of transforming pyrimidine derivatives into larger, more complex ring structures through multi-step synthetic sequences.

2,4 Diaminopyrimidin 5 Ol Dihydrochloride As a Building Block in Complex Chemical Synthesis

Utilization in the Construction of Advanced Pyrimidine (B1678525) Scaffolds

The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore and a versatile synthon. Synthetic strategies often commence with more readily available precursors, such as 2,4-diamino-6-hydroxypyrimidine (B22253), which can be chemically modified to introduce a variety of substituents. For instance, the synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives has been achieved through a multi-step process starting from 2,4-diamino-6-hydroxypyrimidine. This process typically involves chlorination, nucleophilic substitution, iodination, and subsequent Suzuki coupling reactions to introduce aryl groups at the 5-position.

While theoretically, 2,4-Diaminopyrimidin-5-ol (B1668762) dihydrochloride (B599025) could serve as a starting material for similar transformations, documented examples of its direct use in constructing such advanced pyrimidine scaffolds are not readily found in peer-reviewed literature. The presence of the hydroxyl group at the 5-position offers a distinct point of reactivity compared to analogues hydroxylated at the 6-position, potentially leading to different substitution patterns and novel scaffolds. However, without specific studies, its role in this area remains speculative.

Precursor in the Synthesis of Bridged Pyrimidine Systems

Bridged heterocyclic systems containing a pyrimidine core are of significant interest in medicinal chemistry due to their constrained conformations, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of such structures often involves the use of bifunctional pyrimidine derivatives that can undergo intramolecular cyclization reactions.

While there is extensive research on the synthesis of bridged systems from various pyrimidine precursors, there is no specific information available that details the use of 2,4-Diaminopyrimidin-5-ol dihydrochloride in the formation of bridged pyrimidine systems. The inherent functionalities of this molecule—two amino groups and a hydroxyl group—could potentially be exploited to construct bridges to other parts of a molecule, but the specific reaction conditions and resulting structures have not been reported.

Role in the Synthesis of Pyrimidine-based Heterocycles

The fusion of a pyrimidine ring with other heterocyclic systems gives rise to a diverse array of biologically active compounds, such as pteridines and pyrido[2,3-d]pyrimidines. The synthesis of these fused systems often relies on the condensation of a suitably substituted diaminopyrimidine with a dicarbonyl compound or its equivalent.

For example, pteridines are commonly synthesized from 4,5-diaminopyrimidines. While 2,4-Diaminopyrimidin-5-ol is technically a 4,5-disubstituted pyrimidine (with one of the substituents being a hydroxyl group), its direct application in pteridine (B1203161) synthesis is not documented. The synthesis of pyrido[2,3-d]pyrimidines also typically involves the reaction of 4-aminopyrimidines with various reagents to construct the fused pyridine (B92270) ring. Again, specific examples utilizing this compound as the pyrimidine precursor are absent from the available literature. The reactivity of the 5-hydroxy group would likely influence the course of these cyclization reactions, potentially leading to novel heterocyclic systems, but this remains an area for future investigation.

Computational Chemistry and Theoretical Studies of 2,4 Diaminopyrimidin 5 Ol

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the molecular and electronic structure of 2,4-Diaminopyrimidin-5-ol (B1668762). Methods such as Density Functional Theory (DFT) are powerful tools for determining molecular geometries, vibrational frequencies, and electronic characteristics. nih.gov

Studies on structurally similar compounds, such as 2,4-diamino-6-hydroxy-5-nitroso pyrimidine (B1678525), have utilized DFT methods like B3LYP with basis sets such as 6-31G* and 6-311+G** to investigate geometrical, energetic, and vibrational properties. nih.gov For 2,4-Diaminopyrimidin-5-ol, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms.

Once the optimized geometry is obtained, further calculations can elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. curtin.edu.au These calculations reveal that charge transfer can occur within the molecule, influencing its interactions. science.gov

Furthermore, vibrational analysis can be performed to predict the molecule's infrared and Raman spectra. A normal mode analysis helps in assigning the fundamental vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the molecular structure. nih.gov The table below shows a hypothetical assignment of vibrational frequencies for a pyrimidine derivative, illustrating the type of data generated from such calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3400 | O-H stretch |

| ν(N-H) | 3350 | 3320 | N-H stretch (amino) |

| ν(C=C) | 1620 | 1610 | Pyrimidine ring stretch |

| ν(C=N) | 1580 | 1575 | Pyrimidine ring stretch |

| δ(N-H) | 1500 | 1490 | N-H bend (amino) |

Conformational Analysis and Tautomerism Studies

The structure of 2,4-Diaminopyrimidin-5-ol allows for the existence of different tautomers, primarily due to keto-enol tautomerism. The hydroxyl group at the C5 position can exist as a keto group, leading to different isomeric forms. This phenomenon is critical as the dominant tautomeric form can significantly influence the molecule's chemical and biological properties. nih.gov

Theoretical studies are essential for evaluating the relative stabilities of these tautomers. researchgate.net For pyrimidine derivatives with hydroxyl groups, computational methods can predict which form—the enol (-OH) or the keto (=O)—is more stable in the gas phase and in different solvents. For instance, studies on 2-amino-5,6-dimethyl-4-hydroxypyrimidine have shown that while the keto tautomer is often favored in the solid state, both forms can coexist in solution. nih.gov

The main potential tautomers of 2,4-Diaminopyrimidin-5-ol include the enol form (5-hydroxy) and various keto forms where a proton has moved from the hydroxyl group to one of the ring nitrogens or an amino group. Quantum chemical calculations can determine the heats of formation for each of these potential isomers, thereby identifying the most energetically favorable structures. The polarity of the environment can also shift this equilibrium; a more polar solvent tends to stabilize more polar tautomers. researchgate.net

| Tautomer | Structure | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous (Hypothetical) |

|---|---|---|---|

| Enol Form (5-hydroxy) | 2,4-Diaminopyrimidin-5-ol | 0.0 (Reference) | 0.5 |

| Keto Form (N1-H) | 1H-2,4-Diamino-pyrimidin-5-one | 2.5 | 1.0 |

| Keto Form (N3-H) | 3H-2,4-Diamino-pyrimidin-5-one | 3.0 | 1.8 |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides a powerful framework for predicting the mechanisms of chemical reactions involving 2,4-Diaminopyrimidin-5-ol. grnjournal.us By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including intermediates and transition states. mdpi.com

DFT calculations are commonly employed to model reaction mechanisms. science.org.ge For a given reaction, such as electrophilic substitution on the pyrimidine ring, these calculations can determine the activation energies for different potential pathways. The pathway with the lowest activation energy is considered the most favorable. science.org.gersc.org

Molecular Modeling for Understanding Chemical Interactions

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding how 2,4-Diaminopyrimidin-5-ol and its derivatives interact with biological macromolecules, such as proteins. nih.govnih.gov The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many kinase inhibitors, and modeling studies help elucidate the structural basis for their activity. nih.govacs.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method scores different binding poses based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. For example, docking studies of 2,4-diaminopyrimidine derivatives targeting enzymes like p21-activated kinase 4 (PAK4) or focal adhesion kinase (FAK) have identified key amino acid residues responsible for binding. nih.govnih.gov These interactions often involve hydrogen bonds between the amino groups of the pyrimidine and the protein backbone. nih.gov

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. nih.govnih.gov MD simulations have been used to study 2,4-diaminopyrimidine-based compounds, confirming the stability of their binding modes and revealing favorable intermolecular interactions. nih.govmdpi.com

| Interaction Type | Description | Example Residues in Kinase Active Sites |

|---|---|---|

| Hydrogen Bonding | Crucial for affinity and specificity; often involves the amino groups of the pyrimidine core. | Hinge region residues (e.g., Leucine, Glutamate) |

| Hydrophobic Interactions | Occur between nonpolar parts of the ligand and hydrophobic pockets in the receptor. | Alanine, Valine, Leucine |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Aspartate, Lysine |

| Van der Waals Forces | Weak, short-range interactions that contribute to the overall binding stability. | All residues in close contact |

In Silico Design of Novel Pyrimidine Architectures

The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, and in silico methods are extensively used to design novel architectures based on this structure. mdpi.com These computational approaches accelerate the drug discovery process by identifying promising candidates for synthesis and biological testing. nih.govrsc.org

Pharmacophore modeling is a common starting point. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Such models, based on known active compounds, can be used to screen large virtual databases for new molecules that fit the required criteria. nih.govnih.gov

Structure-based drug design utilizes the three-dimensional structure of the target protein to design new inhibitors. mdpi.com Starting with the 2,4-diaminopyrimidine scaffold docked into the active site, computational chemists can systematically add or modify substituents to optimize interactions and improve properties like potency and selectivity. acs.orgrsc.org For instance, novel 2,4-diaminopyrimidine derivatives have been designed as inhibitors for targets like cyclin-dependent kinases (CDKs) and focal adhesion kinase (FAK) using these methods. nih.govrsc.org These studies provide valuable structural insights that guide the optimization of lead compounds for the development of new therapeutics. nih.govnih.gov

Analytical Methodologies for Chemical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of a compound. By interacting with electromagnetic radiation, molecules yield spectra that act as fingerprints, revealing the connectivity of atoms and the nature of the chemical bonds within.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For 2,4-Diaminopyrimidin-5-ol (B1668762) dihydrochloride (B599025), one would expect to observe distinct signals for the proton on the pyrimidine (B1678525) ring and the protons of the amino and hydroxyl groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and donating effects of the pyrimidine ring and its substituents. The integration of the signals would correspond to the number of protons of each type.

¹³C NMR (Carbon NMR): This technique provides information about the different types of carbon atoms in a molecule. In the ¹³C NMR spectrum of 2,4-Diaminopyrimidin-5-ol dihydrochloride, distinct signals would be expected for each of the four carbon atoms in the pyrimidine ring. The chemical shifts of these signals would be characteristic of their position within the heterocyclic aromatic system and their attachment to amino and hydroxyl groups.

Hypothetical NMR Data for this compound:

| Technique | Expected Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H NMR | 7.0 - 8.0 | Pyrimidine ring proton (C6-H) |

| 5.0 - 7.0 | Amino protons (-NH₂) | |

| 9.0 - 11.0 | Hydroxyl proton (-OH) | |

| ¹³C NMR | 150 - 165 | C2 and C4 (carbons attached to amino groups) |

| 130 - 145 | C5 (carbon attached to the hydroxyl group) | |

| 110 - 125 | C6 (carbon attached to a hydrogen atom) |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino groups, the O-H bond of the hydroxyl group, and the C=C and C=N bonds of the pyrimidine ring.

Expected IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H stretch (amino groups) | 3300 - 3500 |

| O-H stretch (hydroxyl group) | 3200 - 3600 (broad) |

| C=N stretch (pyrimidine ring) | 1640 - 1690 |

| C=C stretch (pyrimidine ring) | 1550 - 1650 |

| C-N stretch | 1250 - 1350 |

| C-O stretch | 1000 - 1260 |

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum gives the molecular weight of the compound. For 2,4-Diaminopyrimidin-5-ol, the expected molecular weight is approximately 126.12 g/mol . The dihydrochloride salt would likely dissociate in the mass spectrometer, showing the mass of the free base.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming the molecular formula of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The pyrimidine ring can undergo characteristic fragmentation, and the loss of small molecules like HCN or NH₃ can be observed.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For polar compounds like this compound, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase.

The purity of this compound can be determined by HPLC analysis. A pure sample should ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. HPLC methods developed for other 2,4-diaminopyrimidine (B92962) derivatives often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). UV detection is typically employed, as the pyrimidine ring absorbs UV light.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. This can be achieved by converting the polar functional groups (amino and hydroxyl) into less polar derivatives, such as silyl (B83357) ethers. While not the primary method for this type of compound, GC can be used for specific analytical purposes, such as the analysis of related impurities or byproducts that are more volatile.

Other Analytical Techniques for Solid-State Characterization (e.g., X-ray Crystallography)

A comprehensive search for specific X-ray crystallographic data for this compound did not yield detailed structural elucidation in the public domain. Research on the solid-state characterization of closely related diaminopyrimidine derivatives, however, highlights the utility of techniques such as X-ray crystallography in determining their three-dimensional structures.

For instance, studies on various salts of 2,4-diaminopyrimidine have successfully employed single-crystal X-ray diffraction to analyze their crystal packing, hydrogen bonding patterns, and supramolecular architectures. ibb.waw.pl These analyses are crucial for understanding the physical and chemical properties of the compounds in the solid state. While specific crystallographic data for this compound is not available, the established methodologies for similar compounds underscore the importance of such analytical techniques.

Q & A

Q. What are the recommended methods for synthesizing 2,4-diaminopyrimidin-5-ol dihydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves condensation of guanidine derivatives with β-keto esters or malononitrile under acidic conditions. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl precursors) and using catalysts like HCl or acetic acid to enhance yield . Temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) are critical to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) ensures high purity (>95%) .

Q. How should researchers characterize the salt form (dihydrochloride) of this compound, and why is this distinction important?

The dihydrochloride salt indicates a 2:1 molar ratio of the base compound to hydrochloric acid, affecting solubility and stability. Characterization methods include:

- Elemental analysis : Confirm chloride content via ion chromatography or potentiometric titration .

- NMR spectroscopy : Compare free base and salt forms to identify protonation sites (e.g., pyrimidine nitrogen atoms) .

- Thermogravimetric analysis (TGA) : Detect weight loss corresponding to HCl release at ~200–250°C . Proper identification ensures reproducibility in biological assays, as salt forms influence pharmacokinetics .

Q. What stability considerations are critical for storing this compound?

Store lyophilized powder at –20°C in airtight, light-protected containers to prevent degradation. In solution (e.g., PBS or DMSO), aliquot and store at –80°C for ≤1 year. Monitor pH stability (optimal range: 4–6) using HPLC to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models for this compound?

Discrepancies often arise from species-specific metabolism or absorption differences. For example, oral bioavailability (F) in rats (62%) vs. dogs (47%) may reflect variations in intestinal transporters or first-pass metabolism . Mitigation strategies:

- Species-specific enzyme profiling : Use liver microsomes to identify metabolic hotspots (e.g., CYP450 isoforms).

- Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) to track accumulation in target organs .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro clearance data with organ blood flow rates to predict in vivo behavior .

Q. What advanced analytical methods are suitable for detecting and quantifying impurities in this compound?

Impurity profiling requires:

- HPLC-MS/MS : Use C18 columns (3.5 μm particles) with gradient elution (0.1% formic acid in water/acetonitrile) to separate and identify analogues like (2,4-diaminopteridin-6-yl)methanol hydrochloride (detection limit: 0.1%) .

- Ion-pair chromatography : Resolve charged impurities (e.g., residual HCl) using tetrabutylammonium phosphate buffers .

- Quantitative NMR (qNMR) : Compare impurity peaks to internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .

Q. How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound?

For kinase or methyltransferase inhibition studies:

- Enzyme kinetics : Perform Michaelis-Menten assays with varying ATP/substrate concentrations to determine inhibition type (competitive/uncompetitive) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target enzymes (e.g., LSD1 or PRMT5) .

- Crystallography : Co-crystallize the compound with target proteins (e.g., WDR5) to identify binding motifs and guide structure-activity relationship (SAR) studies .

Q. What strategies are effective for improving the blood-brain barrier (BBB) penetration of this compound in neuropharmacology studies?

- Prodrug design : Introduce lipophilic groups (e.g., ester or amide linkages) to enhance passive diffusion .

- Transporter-mediated uptake : Screen for affinity to influx transporters (e.g., LAT1 or MCT1) using transfected cell lines .

- In situ perfusion models : Quantify BBB permeability in rodents via carotid artery cannulation and CSF sampling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.